2-(cyclopentyloxy)-N,N-dimethylisonicotinamide
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Overview
Description
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the conditions of the reaction, the mechanism, and the products formed .Physical and Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and reactivity. Techniques such as thermal analysis and spectroscopy may be used .Scientific Research Applications
Metabolism and Pharmacokinetics in Drug Development
Research on oxazaphosphorines, which are chemically related to the query compound, highlights the significance of understanding the metabolism and pharmacokinetics of novel chemical entities. Oxazaphosphorines like cyclophosphamide and ifosfamide undergo metabolic activation to exhibit their therapeutic effects, emphasizing the importance of metabolic studies in drug development (Boddy & Yule, 2000).
Chemical Modifications for Biological Studies
The synthesis of water-soluble reagents for protein modification, such as the conversion of 2-hydroxy-5-nitrobenzyl halides to dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, demonstrates the utility of chemical modifications in studying protein functions and interactions. These modifications enable selective modification of amino acids like tryptophan and cysteine in aqueous solutions, facilitating biological studies (Horton & Tucker, 1970).
Enzyme Induction and Drug Metabolism
The study of dimethylcyclosiloxanes on the induction of drug-metabolizing enzymes in rats illustrates the impact of chemical compounds on liver enzyme systems. This research sheds light on how compounds can induce specific liver enzymes, such as CYP2B1/2 and CYP3A1/2, affecting drug metabolism and potentially influencing drug efficacy and safety profiles (Zhang, Falany, Xie, & Falany, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-cyclopentyloxy-N,N-dimethylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-15(2)13(16)10-7-8-14-12(9-10)17-11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIFZZOZTQUKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC=C1)OC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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